molecular formula C20H26N2O3S B2823908 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954079-70-0

3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2823908
CAS RN: 954079-70-0
M. Wt: 374.5
InChI Key: MECHXVDUSVXXKE-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . Piperidines, which is a part of the compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . Benzamide compounds can be synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The compound contains a benzamide moiety, a piperidine ring, and a thiophene ring. The benzamide and piperidine parts are common structures in pharmaceutical compounds .

Scientific Research Applications

Synthesis of Novel Benzodifuranyl

A study by Abu‐Hashem et al. (2020) involved synthesizing novel benzodifuranyl derivatives, exploring their potential as anti-inflammatory and analgesic agents. This research provides insight into the structural versatility and potential pharmacological applications of compounds structurally related to 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide (Abu‐Hashem et al., 2020).

Virtual Screening and Biochemical Studies

Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, leading to the discovery of compounds structurally similar to this compound. These compounds demonstrated potential in inhibiting breast cancer cell invasion, migration, and adhesion, indicating the relevance of similar compounds in cancer research (Wang et al., 2011).

Antimicrobial Evaluation and Docking Studies

Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of compounds related to this compound. These studies contribute to understanding the antimicrobial potential of similar compounds, opening avenues for novel drug development (Talupur et al., 2021).

Toxicological Evaluation

A study by Arthur et al. (2015) on flavors with modifying properties explored compounds structurally akin to this compound. The toxicological evaluation revealed insights into safety aspects, important for food and beverage applications (Arthur et al., 2015).

Molecular Interaction Studies

Research by Shim et al. (2002) on the molecular interactions of antagonists with cannabinoid receptors included compounds structurally related to this compound. This study contributes to the understanding of receptor-ligand interactions, relevant in the development of targeted therapies (Shim et al., 2002).

properties

IUPAC Name

3,5-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-17-10-16(11-18(12-17)25-2)20(23)21-13-15-5-7-22(8-6-15)14-19-4-3-9-26-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHXVDUSVXXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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